molecular formula C19H23N3O3 B11677011 2,6-Dimethoxy-4-[(E)-[(4-phenylpiperazin-1-YL)imino]methyl]phenol

2,6-Dimethoxy-4-[(E)-[(4-phenylpiperazin-1-YL)imino]methyl]phenol

Cat. No.: B11677011
M. Wt: 341.4 g/mol
InChI Key: LHNFFGQIUILGJP-XSFVSMFZSA-N
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Description

2,6-Dimethoxy-4-[(E)-[(4-phenylpiperazin-1-YL)imino]methyl]phenol is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a phenolic core substituted with methoxy groups and a piperazine moiety, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethoxy-4-[(E)-[(4-phenylpiperazin-1-YL)imino]methyl]phenol typically involves the following steps:

    Formation of the Phenolic Core: The phenolic core can be synthesized through the methylation of a suitable phenol derivative using methanol and a base such as sodium hydroxide.

    Introduction of the Piperazine Moiety: The piperazine moiety is introduced through a nucleophilic substitution reaction, where a phenylpiperazine derivative reacts with the phenolic core under basic conditions.

    Formation of the Imino Linkage: The final step involves the formation of the imino linkage through a condensation reaction between the phenolic core and the piperazine derivative in the presence of an acid catalyst.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The phenolic core can undergo oxidation reactions to form quinones or other oxidized derivatives.

    Reduction: The imino linkage can be reduced to form secondary amines.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides under basic conditions.

Major Products:

    Oxidation: Quinones or other oxidized phenolic derivatives.

    Reduction: Secondary amines.

    Substitution: Various substituted phenolic derivatives.

Scientific Research Applications

2,6-Dimethoxy-4-[(E)-[(4-phenylpiperazin-1-YL)imino]methyl]phenol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific receptors or enzymes.

    Industry: Utilized in the development of advanced materials with specific chemical or physical properties.

Mechanism of Action

The mechanism of action of 2,6-Dimethoxy-4-[(E)-[(4-phenylpiperazin-1-YL)imino]methyl]phenol involves its interaction with molecular targets such as enzymes or receptors. The phenolic core and piperazine moiety can interact with active sites through hydrogen bonding, hydrophobic interactions, or π-π stacking. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

  • 4-Allyl-2,6-dimethoxyphenol
  • 2,6-Dimethoxy-4-methylphenol
  • 2,6-Dimethoxy-4-(prop-1-en-1-yl)phenol

Comparison:

  • 4-Allyl-2,6-dimethoxyphenol: Similar phenolic core but with an allyl group instead of the piperazine moiety. It has different reactivity and biological activity.
  • 2,6-Dimethoxy-4-methylphenol: Similar phenolic core but with a methyl group. It is less complex and has different applications.
  • 2,6-Dimethoxy-4-(prop-1-en-1-yl)phenol: Similar phenolic core but with a propenyl group. It has different chemical properties and potential applications.

2,6-Dimethoxy-4-[(E)-[(4-phenylpiperazin-1-YL)imino]methyl]phenol stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H23N3O3

Molecular Weight

341.4 g/mol

IUPAC Name

2,6-dimethoxy-4-[(E)-(4-phenylpiperazin-1-yl)iminomethyl]phenol

InChI

InChI=1S/C19H23N3O3/c1-24-17-12-15(13-18(25-2)19(17)23)14-20-22-10-8-21(9-11-22)16-6-4-3-5-7-16/h3-7,12-14,23H,8-11H2,1-2H3/b20-14+

InChI Key

LHNFFGQIUILGJP-XSFVSMFZSA-N

Isomeric SMILES

COC1=CC(=CC(=C1O)OC)/C=N/N2CCN(CC2)C3=CC=CC=C3

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C=NN2CCN(CC2)C3=CC=CC=C3

Origin of Product

United States

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